molecular formula C7HF11O B3041133 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne CAS No. 261760-01-4

3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne

Cat. No. B3041133
M. Wt: 310.06 g/mol
InChI Key: MNPYMESHIYJAGA-UHFFFAOYSA-N
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Description

3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne is a chemical compound with the CAS number 261760-01-4 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .


Molecular Structure Analysis

The molecular structure of 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne contains a total of 21 bonds, including 18 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 aliphatic ether .

Scientific Research Applications

Electronegative Group Reactions

  • The reactivity of similar compounds with electronegative groups, such as germacyclopropene, has been explored. Such reactions often involve [1+2] cycloadditions and can provide insights into the properties of compounds like 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne (Meiners, Saak, & Weidenbruch, 2002).

Fluorinated Compound Reactions

  • Studies on reactions of related fluorinated compounds with amines or alcohols have shown various outcomes like the formation of ethers, amides, and other fluorine-containing products. These reactions can shed light on the potential reactivity and applications of 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne (Furin et al., 2000).

Fluoromethyl Polyynes Studies

  • Research on fluoromethyl polyynes, which are similar in structure to 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne, has been conducted to understand their microwave spectra. These studies can provide a basis for understanding the physical properties of related compounds (Kang & Novick, 2002).

Material Science Applications

  • In material science, fluorinated styrene-based materials have been synthesized for their low surface energy properties. Such materials could potentially utilize 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne as a monomer or modifier (Borkar et al., 2004).

Theoretical Studies on Molecular Structures

  • Theoretical studies on the geometries of related fluorinated compounds provide insights into the molecular structure and steric effects that could be applicable to 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne (Cho, Kim, & Cheong, 2004).

Safety And Hazards

The safety data sheet for 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)butyral, a related compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions should be taken to avoid breathing fumes, mist, spray, vapors, and contact with skin or eyes. It should be used only outdoors or in a well-ventilated area, and protective gloves, clothing, and eye/face protection should be worn .

Future Directions

The future directions for the use of 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne are not specified in the search results. Given its use in scientific research and development, it is likely that future directions will be driven by the needs of these fields .

properties

IUPAC Name

3,4,4,4-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)but-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF11O/c1-2-3(8,5(11,12)13)19-7(17,18)4(9,10)6(14,15)16/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPYMESHIYJAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF11O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne
Reactant of Route 2
3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne
Reactant of Route 3
3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne
Reactant of Route 4
3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne
Reactant of Route 5
3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne
Reactant of Route 6
Reactant of Route 6
3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne

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